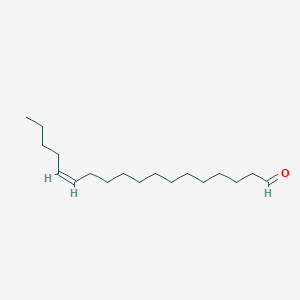
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD).
Effets Biochimiques Et Physiologiques
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to enhance the activity of antioxidant enzymes, such as SOD, and to inhibit the production of ROS. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize using the specific method described above. However, one of the limitations of using D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and to monitor its effects carefully.
Orientations Futures
There are several future directions for the study of D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI). One potential area of research is its potential applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, and it has potential applications in the treatment of cancer, diabetes, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) is synthesized using a specific method that involves the reaction of L-proline with ethyl 4-bromobutyrate, followed by a reduction reaction using sodium borohydride. The resulting product is then treated with hydrochloric acid to yield D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) in high purity.
Applications De Recherche Scientifique
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been demonstrated to have potential applications in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
142824-25-7 |
|---|---|
Nom du produit |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans-(9CI) |
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
QPRZIQFJSBJYIU-POYBYMJQSA-N |
SMILES isomérique |
CCOC(=O)[C@]1(C[C@@H](CN1)O)C |
SMILES |
CCOC(=O)C1(CC(CN1)O)C |
SMILES canonique |
CCOC(=O)C1(CC(CN1)O)C |
Synonymes |
D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



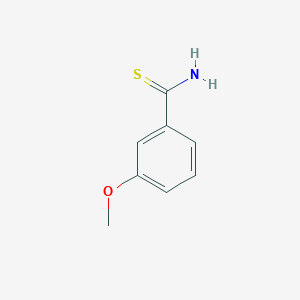
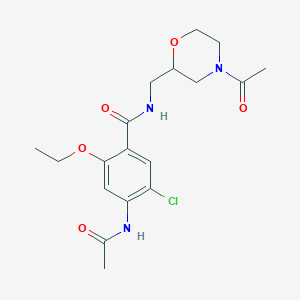
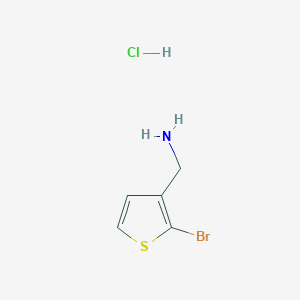
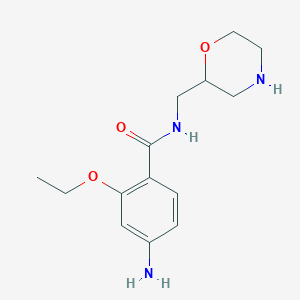
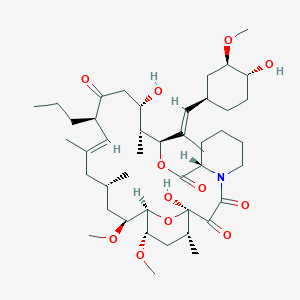
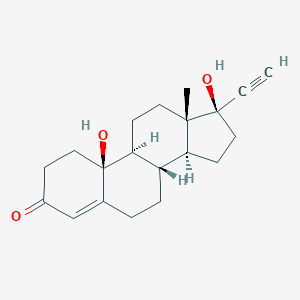
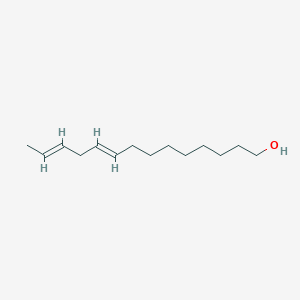
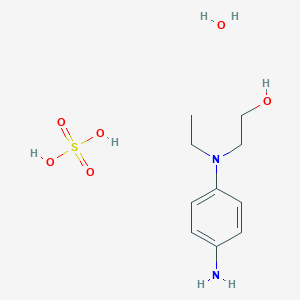
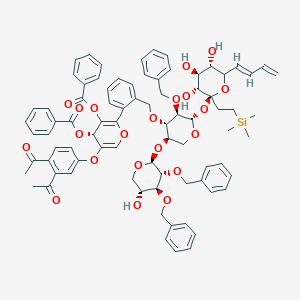

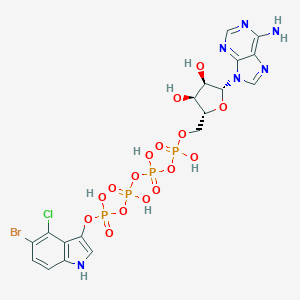
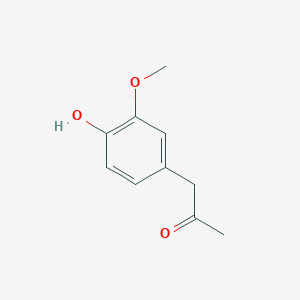
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
